molecular formula C17H15N5O B1194240 7-(4-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine

7-(4-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No. B1194240
M. Wt: 305.33 g/mol
InChI Key: WYRNEYAZTKWHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine is a member of methoxybenzenes.

Scientific Research Applications

Analgesic Activity

7-(4-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine derivatives exhibit notable analgesic activities. In a study, these derivatives were synthesized and tested using the acetic acid-induced writhing test, showing analgesic activity comparable to that of metamizole sodium, a reference drug. These findings suggest their potential for further investigation in pain management (Gein, Prudnikova, Kurbatova, & Rudakova, 2021).

Biological Applications in Platinum(II) Complexes

A series of platinum(II) complexes incorporating 7-(4-methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidine have been synthesized and characterized. These compounds have been evaluated for various biological studies, including in vitro antibacterial and cytotoxicity assays, indicating their potential for biomedical applications (Lunagariya, Thakor, Patel, & Patel, 2018).

Synthesis for Tetrazoloquinazolines

Compounds related to 7-(4-methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine have been synthesized for creating tetrazoloquinazolines. These derivatives are significant in the context of their potential application in various fields, including medicinal chemistry (Sidorenko & Orlov, 2008).

Anticancer Activity

Studies on certain derivatives of 7-(4-methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine have shown moderate anticancer activities. These compounds were synthesized and characterized, and their structure and anticancer properties were investigated (Lu Jiu-fu et al., 2015).

Corrosion Inhibition

Derivatives of 7-(4-methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine have been explored for their use in inhibiting corrosion in industrial systems. These compounds' efficiency in preventing corrosion in various ferrous alloys highlights their potential in material science and engineering applications (Mahgoub, Abd‐El‐Nabey, & El-Samadisy, 2010).

Fluorescent Probe Development

Compounds based on pyrazolo[1,5-a]pyrimidines, similar to 7-(4-methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine, have been developed for use as functional fluorophores. These compounds exhibit significant fluorescence intensity and quantum yields, making them suitable for applications as fluorescent probes in biological or environmental detection (Castillo, Tigreros, & Portilla, 2018).

DNA Interaction and Cytotoxicity Studies

The interaction of copper(II) complexes derived from 7-(4-methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine with DNA and their cytotoxicity against various cancer cell lines have been investigated. These studies are crucial in understanding the therapeutic potential of such compounds (Haleel et al., 2019).

properties

Product Name

7-(4-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine

Molecular Formula

C17H15N5O

Molecular Weight

305.33 g/mol

IUPAC Name

7-(4-methoxyphenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H15N5O/c1-23-14-9-7-13(8-10-14)16-11-15(12-5-3-2-4-6-12)18-17-19-20-21-22(16)17/h2-11,16H,1H3,(H,18,19,21)

InChI Key

WYRNEYAZTKWHPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(4-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine
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7-(4-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine
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7-(4-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine
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7-(4-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 5
7-(4-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine
Reactant of Route 6
7-(4-Methoxyphenyl)-5-phenyl-1,7-dihydrotetrazolo[1,5-a]pyrimidine

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